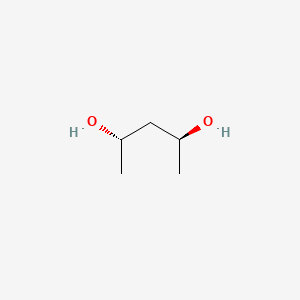

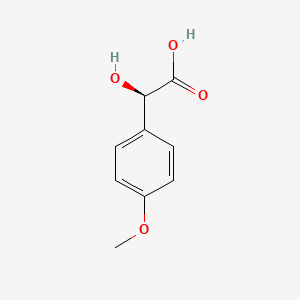

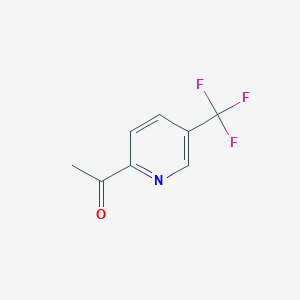

![molecular formula C15H23IN6O5S B1311206 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide CAS No. 3493-13-8](/img/structure/B1311206.png)

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide

Description

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide is a useful research compound. Its molecular formula is C15H23IN6O5S and its molecular weight is 526.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

S-Adenosyl-L-methionine iodide, also known as 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide, is an important methyl donor found in all living organisms . It primarily targets enzymes that require a methyl group for their function. These enzymes are involved in a wide range of biological processes, including DNA methylation, protein methylation, and neurotransmitter synthesis .

Mode of Action

The compound interacts with its target enzymes by donating its methyl group . This methylation process alters the function of the enzymes and can result in significant changes in cellular processes. For instance, DNA methylation can lead to changes in gene expression, while protein methylation can alter protein function .

Biochemical Pathways

The donation of the methyl group by S-Adenosyl-L-methionine iodide is a key step in several biochemical pathways. For example, in the methionine cycle, it is converted into S-adenosyl-L-homocysteine (SAH) after donating its methyl group . This cycle is crucial for the synthesis of methionine, an essential amino acid, and for the generation of other important biomolecules .

Result of Action

The molecular and cellular effects of S-Adenosyl-L-methionine iodide’s action are diverse due to its role as a methyl donor. Methylation can influence gene expression, protein function, and neurotransmitter synthesis, among other processes . Therefore, the compound’s action can have wide-ranging effects on cellular function and overall organism health.

Biochemical Analysis

Biochemical Properties

5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is involved in numerous biochemical reactions as a methyl donor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is methionine adenosyltransferase, which catalyzes the formation of S-adenosyl-L-methionine from methionine and ATP . This compound also interacts with methyltransferases, which transfer the methyl group from S-adenosyl-L-methionine to various substrates, including DNA, RNA, proteins, and lipids . These interactions are essential for regulating gene expression, protein function, and lipid metabolism.

Cellular Effects

5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide has profound effects on various types of cells and cellular processes. It influences cell function by participating in methylation reactions that regulate gene expression and cellular metabolism . For instance, DNA methylation, mediated by DNA methyltransferases, is crucial for gene silencing and genomic stability. Additionally, this compound affects cell signaling pathways by methylating signaling proteins, thereby modulating their activity and interactions . These effects are vital for maintaining cellular homeostasis and responding to environmental changes.

Molecular Mechanism

The molecular mechanism of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide involves its role as a methyl donor in various biochemical reactions. It binds to methyltransferases and donates its methyl group to substrates, resulting in the formation of S-adenosyl-L-homocysteine . This process is critical for regulating gene expression, protein function, and lipid metabolism. Additionally, this compound can inhibit or activate enzymes by methylating specific amino acid residues, thereby altering their activity and function . These molecular interactions are essential for maintaining cellular function and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide vary with different dosages in animal models. At low doses, this compound can enhance cellular function by promoting methylation reactions and regulating gene expression . At high doses, it can have toxic or adverse effects, including cellular stress and apoptosis . These dosage effects are crucial for determining the therapeutic potential and safety of this compound in various applications.

Metabolic Pathways

5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is involved in several metabolic pathways, including transmethylation, transsulfuration, and aminopropylation . It interacts with enzymes such as methionine adenosyltransferase and methyltransferases to regulate the flow of metabolites and maintain cellular homeostasis . These interactions are essential for controlling metabolic flux and ensuring the proper functioning of cellular processes.

Transport and Distribution

The transport and distribution of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of this compound to specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution of this compound is important for elucidating its role in cellular function and metabolism.

Subcellular Localization

The subcellular localization of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is critical for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it may be localized to the nucleus for DNA methylation or to the cytoplasm for protein methylation . These localization patterns are essential for understanding the precise role of this compound in cellular processes.

Properties

IUPAC Name |

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMWYLXPEGFCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23IN6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3493-13-8 | |

| Record name | S-(5'-Deoxy-5'-adenosyl)methionine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(5'-deoxy-5'-adenosyl)methionine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

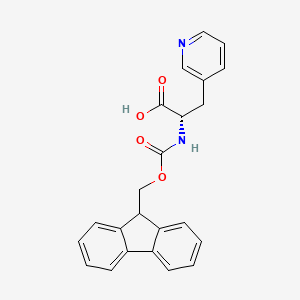

![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)